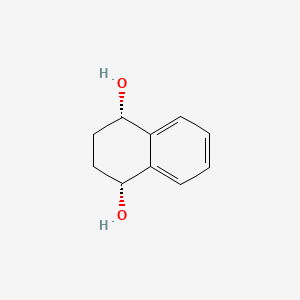
(1R,4S)-1,2,3,4-tetrahydronaphthalene-1,4-diol (racemic)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,4S)-1,2,3,4-tetrahydronaphthalene-1,4-diol (racemic) is a chemical compound that has been widely studied for its potential applications in various scientific fields. This compound is also known as tetrahydronaphthalene-1,4-diol or THND, and its chemical formula is C10H12O2.
科学研究应用
THND has been studied for its potential applications in various scientific fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, THND has been shown to have anti-inflammatory and anti-cancer properties. In organic synthesis, THND has been used as a building block for the synthesis of more complex molecules. In materials science, THND has been used as a starting material for the synthesis of functional materials such as polymers and nanoparticles.
作用机制
The mechanism of action of THND is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer. THND has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. THND has also been shown to inhibit the activity of certain protein kinases, which are involved in cell signaling pathways that are dysregulated in cancer.
Biochemical and Physiological Effects:
THND has been shown to have anti-inflammatory and anti-cancer effects in vitro and in vivo. In animal models of inflammation, THND has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In animal models of cancer, THND has been shown to inhibit tumor growth and metastasis. THND has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory and anti-cancer effects.
实验室实验的优点和局限性
THND has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, THND also has some limitations, including its relatively low solubility in water and its potential toxicity at high doses. These limitations should be taken into consideration when designing experiments with THND.
未来方向
There are several future directions for research related to THND. One direction is to further elucidate the mechanism of action of THND, particularly its effects on signaling pathways involved in inflammation and cancer. Another direction is to explore the potential applications of THND in other scientific fields, such as materials science and nanotechnology. Finally, there is a need for more studies to determine the safety and efficacy of THND in animal models and in humans, particularly in the context of its potential use as a therapeutic agent.
合成方法
THND can be synthesized through a multistep process that involves the reaction of 1,4-naphthoquinone with a reducing agent such as sodium borohydride or lithium aluminum hydride. The resulting product is then treated with acid to yield THND. This synthesis method has been optimized to produce high yields of THND with high purity.
属性
IUPAC Name |
(1S,4R)-1,2,3,4-tetrahydronaphthalene-1,4-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-4,9-12H,5-6H2/t9-,10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCMTZXWNUAYHT-AOOOYVTPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C2=CC=CC=C2[C@@H]1O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,4S)-1,2,3,4-tetrahydronaphthalene-1,4-diol (racemic) | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2409365.png)
![3-Cyclobutyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2409367.png)
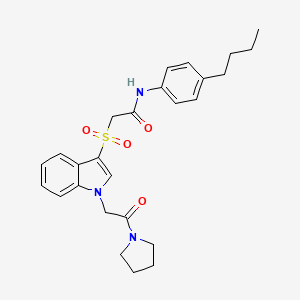
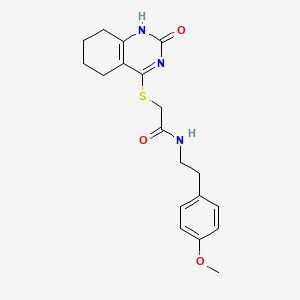

![Tert-butyl 4-[5-(chloromethyl)-1,2-oxazol-3-yl]piperidine-1-carboxylate](/img/structure/B2409376.png)

![N-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2409378.png)
![N-(4-methylphenyl)-2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2409379.png)
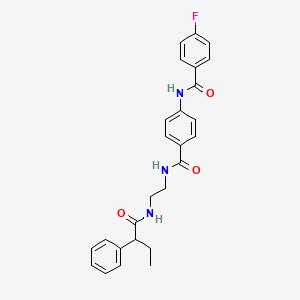

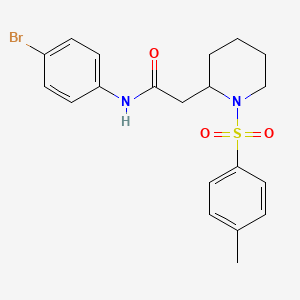
![4-[(4-Fluorophenyl)(phenylsulfonyl)amino]-4,5-dihydrothiophene-1,1-dione](/img/structure/B2409387.png)
